molecular formula C10H13NO4S B14232255 3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol CAS No. 554459-09-5

3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol

Cat. No.: B14232255
CAS No.: 554459-09-5
M. Wt: 243.28 g/mol
InChI Key: GXPYEBXQALOKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol is an organic compound that features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-4-methoxybenzene-1-sulfonyl chloride.

    Reaction with Propargyl Alcohol: The sulfonyl chloride is reacted with propargyl alcohol under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzene-1-sulfonyl fluoride
  • 3-Amino-4-methoxybenzene-1-sulfonyl chloride
  • 3-Amino-4-methoxybenzene-1-sulfonamide

Uniqueness

3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol is unique due to the presence of the prop-2-en-1-ol moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its utility in specific applications, such as in the synthesis of complex organic molecules or in biological studies.

Properties

CAS No.

554459-09-5

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-(3-amino-4-methoxyphenyl)sulfonylprop-2-en-1-ol

InChI

InChI=1S/C10H13NO4S/c1-15-10-4-3-8(7-9(10)11)16(13,14)6-2-5-12/h2-4,6-7,12H,5,11H2,1H3

InChI Key

GXPYEBXQALOKTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C=CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.